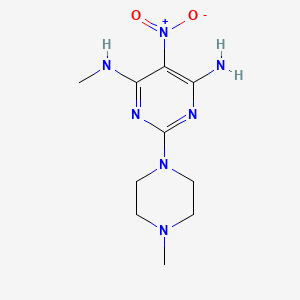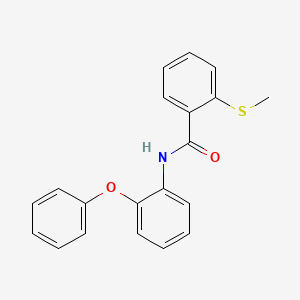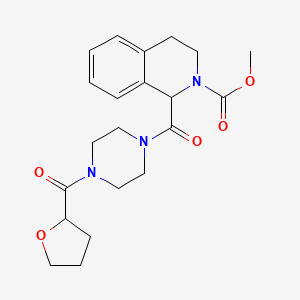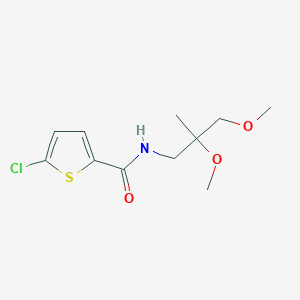![molecular formula C20H19N5O2S B2649270 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 781620-34-6](/img/structure/B2649270.png)
2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups including an ethoxyphenyl group, an indole group, a 1,2,4-triazole group, and an acetamide group . The presence of these groups suggests that the compound could have interesting biological activities.
Synthesis Analysis
While the specific synthesis of this compound is not available in the literature, compounds with similar structures are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group could undergo hydrolysis, the sulfanyl group could participate in redox reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic and heterocyclic rings would likely make the compound relatively non-polar and insoluble in water. The compound could also exhibit fluorescence due to the presence of the aromatic rings .科学的研究の応用
Synthesis and Structural Elucidation
- A study focused on the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, highlighting the significance of the 1,2,4-triazole ring system due to its wide range of pharmaceutical activities. These compounds were evaluated for their antimicrobial properties, indicating the importance of such derivatives in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Anticancer Evaluation
- Research into 4-arylsulfonyl-1,3-oxazoles, including compounds with structural similarities, evaluated their anticancer activities against various cancer cell lines. This work underscores the potential of such compounds in cancer research and therapy (Zyabrev et al., 2022).
Antiviral and Virucidal Activity
- The synthesis and evaluation of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives for their antiviral and virucidal activities highlight the ongoing search for effective treatments against viruses. Some derivatives showed potential in reducing viral replication, illustrating the importance of such studies in addressing viral diseases (Wujec et al., 2011).
Antimicrobial Agents
- Another study synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to assess their antimicrobial activity. This research contributes to the development of new antimicrobial agents, demonstrating the broader impact of such compounds in combating bacterial and fungal infections (Baviskar et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-2-27-14-9-7-13(8-10-14)25-19(23-24-20(25)28-12-18(21)26)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUFFBSWPQQCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2649188.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2649190.png)


![Benzamide, N-[2-(aminosulfonyl)phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B2649195.png)
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B2649199.png)


![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)
![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)
